Disodium 6-chloro-6'-methoxy-4-methyl(2,2'-bibenzo(b)thiophene)-3,3'-diyl disulphate

Description

Systematic IUPAC Nomenclature

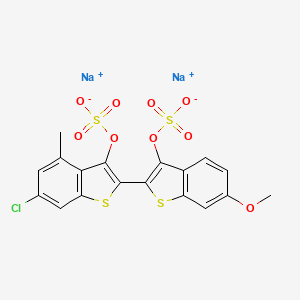

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is disodium;[6-chloro-2-(6-methoxy-3-sulfonatooxy-1-benzothiophen-2-yl)-4-methyl-1-benzothiophen-3-yl] sulfate . This name reflects the compound’s bifunctional structure, which consists of two benzothiophene rings linked at the 2,2'-positions.

The parent structure is a bibenzo[b]thiophene system, where one benzothiophene unit is substituted with a chlorine atom at position 6, a methyl group at position 4, and a sulfate ester group at position 3. The second benzothiophene ring features a methoxy group at position 6' and a sulfonate group at position 3', with both sulfur atoms oxidized to sulfate esters. The disodium counterions balance the charges of the two anionic sulfate groups.

CAS Registry Number and EINECS Classification

The compound is uniquely identified by its CAS Registry Number 10126-92-8 , a universal identifier assigned by the Chemical Abstracts Service. This numerical designation ensures precise tracking of the compound in regulatory, commercial, and scientific contexts.

Under the European Inventory of Existing Commercial Chemical Substances (EINECS), it is classified as EINECS 233-351-5 . This identifier confirms its inclusion in the European Union’s pre-1981 inventory of substances, indicating its historical presence in industrial applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₁ClNa₂O₉S₄ |

| Molecular Weight | 580.967 g/mol |

| CAS Registry Number | 10126-92-8 |

| EINECS Number | 233-351-5 |

Alternative Chemical Designations and Trade Names

Beyond its systematic IUPAC name, the compound is recognized by several synonyms and industrial designations. These include disodium 6-chloro-6'-methoxy-4-methyl(2,2'-bibenzo(b)thiophene)-3,3'-diyl disulphate and EINECS 233-351-5 . In commercial dye chemistry, it is marketed as Solubilised Vat Red 6 (C.I. 73356), a designation tied to its role as a solubilized vat dye used in textile applications.

The structural complexity of the compound has led to variations in its representation across databases. For example, the term disodium 6-chloro-6'-methoxy-4-methyl[2,2'-bibenzo[b]thiophene]-3,3'-diyl disulphate emphasizes the disulphate linkage between the two benzothiophene units, while trade names like Solubilised Vat Red 6 highlight its functional classification in industrial dye chemistry.

Properties

CAS No. |

10126-92-8 |

|---|---|

Molecular Formula |

C18H11ClNa2O9S4 |

Molecular Weight |

581.0 g/mol |

IUPAC Name |

disodium;[6-chloro-2-(6-methoxy-3-sulfonatooxy-1-benzothiophen-2-yl)-4-methyl-1-benzothiophen-3-yl] sulfate |

InChI |

InChI=1S/C18H13ClO9S4.2Na/c1-8-5-9(19)6-13-14(8)16(28-32(23,24)25)18(30-13)17-15(27-31(20,21)22)11-4-3-10(26-2)7-12(11)29-17;;/h3-7H,1-2H3,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2 |

InChI Key |

SJHIKXIBGBSJQX-UHFFFAOYSA-L |

Canonical SMILES |

CC1=CC(=CC2=C1C(=C(S2)C3=C(C4=C(S3)C=C(C=C4)OC)OS(=O)(=O)[O-])OS(=O)(=O)[O-])Cl.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of EINECS 233-351-5 involves specific chemical reactions and conditions. The exact synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer. general methods include the use of specific reagents and catalysts under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of EINECS 233-351-5 typically involves large-scale chemical processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. Common methods include batch and continuous production techniques, utilizing advanced equipment and technology to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: EINECS 233-351-5 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

Substitution: Halogens, alkylating agents, and other reagents under specific conditions to facilitate the substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides or hydroxides, reduction may yield alcohols or amines, and substitution may result in halogenated or alkylated derivatives .

Scientific Research Applications

EINECS 233-351-5 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

Biology: Employed in biochemical assays and studies to understand biological processes and mechanisms.

Medicine: Utilized in pharmaceutical research and development for the synthesis of active pharmaceutical ingredients.

Industry: Applied in manufacturing processes, including the production of polymers, coatings, and other industrial products

Mechanism of Action

The mechanism of action of EINECS 233-351-5 involves its interaction with specific molecular targets and pathways. These interactions can vary depending on the application and context. For example, in pharmaceutical applications, the compound may interact with enzymes or receptors to exert its therapeutic effects. The exact molecular targets and pathways involved are often the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations :

Functional Group Variations: The target compound contains disulphate groups, whereas analogs like disodium 8-hydroxynaphthalene-1,6-disulphonate (10126-92-8) feature disulphonates. The presence of chlorine and methoxy substituents in the target compound may enhance its electron-deficient character compared to hydroxyl- or azo-substituted analogs, affecting its reactivity in electrophilic substitution reactions.

Solubility and Applications: Water solubility is a common trait among these compounds due to their anionic sulfonate/sulfate groups. However, bulky substituents (e.g., methyl groups in the target compound) may reduce solubility compared to simpler structures like disodium 8-hydroxynaphthalene-1,6-disulphonate . No direct evidence of such applications is provided, however.

Synthetic Complexity :

- The target compound’s synthesis likely involves multi-step functionalization of the bibenzo[b]thiophene core, including halogenation, methoxylation, and sulfation. In contrast, naphthalene-based disulphonates (e.g., 10126-92-8) are synthesized via simpler sulfonation reactions .

Research Findings and Limitations

- Gaps in Evidence: The provided materials lack explicit data on the target compound’s physicochemical properties (e.g., melting point, UV-Vis spectra) or biological activity.

- Inference from Structural Analogues : Sulfonated naphthalenes (e.g., 10126-92-8) are well-studied as surfactants and dye intermediates. By analogy, the target compound’s disulphate groups may confer similar surfactant-like behavior, but experimental validation is required .

Biological Activity

Disodium 6-chloro-6'-methoxy-4-methyl(2,2'-bibenzo(b)thiophene)-3,3'-diyl disulphate, identified by its CAS number 10126-92-8, is a complex organic compound with potential biological activities. This article reviews its biological activity based on available research findings, synthesis methods, and structure-activity relationships (SAR).

- Molecular Formula : C₁₈H₁₁ClNa₂O₉S₄

- Molecular Weight : 580.97 g/mol

- Structure : The compound features a bibenzo[b]thiophene core with various functional groups that influence its biological properties.

Anticancer Activity

Recent studies have indicated that compounds related to this compound exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation. A study demonstrated that derivatives of similar thiophene compounds showed promising results against various cancer cell lines, including leukemia and solid tumors .

- Case Study : In a cellular assay using multiple myeloma-derived L363 cells, the compound exhibited a concentration inhibiting 50% cell growth (GI₅₀) at low micromolar concentrations, indicating potential for further development as an anticancer agent .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research has shown that thiophene derivatives can exhibit:

- Broad Spectrum Activity : Compounds related to this compound have been tested against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives demonstrated higher efficacy against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 - 1.0 µg/mL |

| Escherichia coli | 1.0 - 2.0 µg/mL |

| Klebsiella pneumoniae | 0.3 - 1.5 µg/mL |

Anti-inflammatory Activity

Thiophene derivatives have also been noted for their anti-inflammatory properties:

- Comparative Analysis : In studies comparing various compounds, those containing the thiophene moiety showed greater anti-inflammatory activity than curcumin, a well-known anti-inflammatory agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Functional Group Influence : Variations in substituents on the thiophene ring significantly affect the compound's potency against cancer cells and microbes. For instance:

- Chlorine and methoxy substitutions enhance lipophilicity and cell membrane permeability.

- Sulfonate groups contribute to solubility and bioavailability in physiological conditions.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Disodium 6-chloro-6'-methoxy-4-methyl(2,2'-bibenzo(b)thiophene)-3,3'-diyl disulphate?

- Methodological Answer : Synthesis typically involves multi-step functionalization of the bibenzo[b]thiophene core. Key steps include chlorination at the 6-position, methoxy group introduction at the 6'-position, and disulphate esterification. Purification often employs column chromatography (silica gel, methanol/dichloromethane gradients) and monitoring via TLC (Rf comparison with intermediates). Final isolation may involve recrystallization or precipitation under controlled pH .

Q. Which analytical techniques are recommended for structural characterization of this compound?

- Methodological Answer : Use a combination of 1H/13C NMR to confirm substitution patterns and stereochemistry, elemental analysis to verify purity, and DSC (Differential Scanning Calorimetry) to assess thermal behavior. For disulphate group confirmation, FT-IR (sulfate stretching ~1200-1250 cm⁻¹) and mass spectrometry (negative-ion mode) are critical .

Q. What safety protocols are essential during its synthesis?

- Methodological Answer : Conduct a pre-experiment hazard analysis for reactive intermediates (e.g., chlorinated or sulfonated byproducts). Use explosion-proof equipment for diazo or sulfonic acid derivatives. Ensure fume hoods for volatile solvents (dichloromethane, ethers) and adhere to waste disposal guidelines for sulfur-containing compounds .

Advanced Research Questions

Q. How can thermal stability and decomposition kinetics of this compound be systematically evaluated?

- Methodological Answer : Perform DSC under inert atmospheres to measure decomposition onset temperature and enthalpy (e.g., 140°C with 400 J/g energy release for analogous sulfonium salts). Compare with TGA (Thermogravimetric Analysis) to correlate mass loss with exothermic events. Kinetic modeling (e.g., Kissinger method) can derive activation energy .

Q. How can contradictions in reported decomposition data (e.g., varying onset temperatures) be resolved?

- Methodological Answer : Replicate experiments under standardized conditions (heating rate, sample mass, atmosphere). Cross-validate with accelerated rate calorimetry (ARC) for adiabatic conditions. Use XRD to check crystallinity differences, as amorphous phases may decompose at lower temperatures .

Q. What strategies optimize regioselectivity during derivatization of the bibenzo[b]thiophene core?

- Methodological Answer : Employ directing groups (e.g., methoxy at 6') to control electrophilic substitution. Use HPLC-MS to track reaction progress and identify regioisomers. For disulphate group reactivity, test nucleophilic displacement (e.g., with thiols) in polar aprotic solvents (DMF, DMSO) .

Q. How can structurally analogous compounds be designed for structure-activity relationship (SAR) studies?

- Methodological Answer : Replace chloro/methoxy groups with bioisosteres (e.g., fluorine for chlorine, ethoxy for methoxy). Use electrophilic trifluoromethylation (Umemoto’s reagent) or cyanation (Li et al.’s method) to introduce functional groups. Evaluate analog stability via Hammett plots correlating substituent effects with reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.